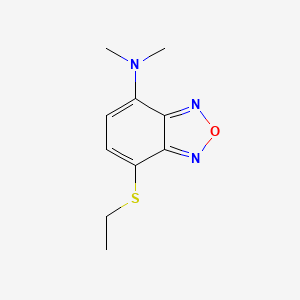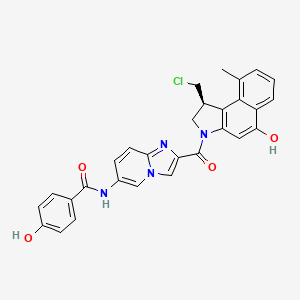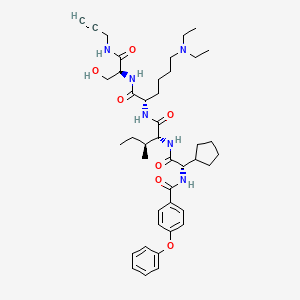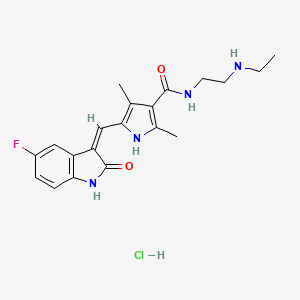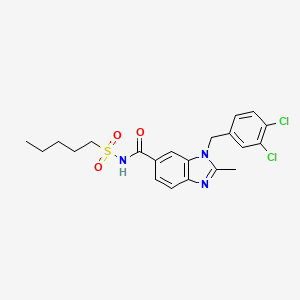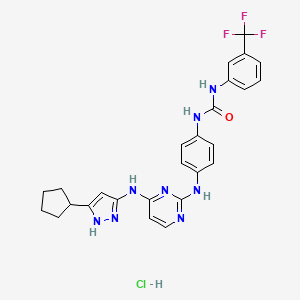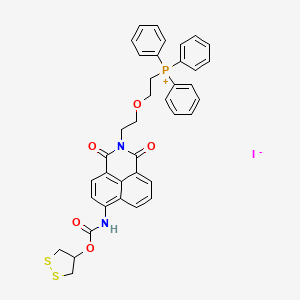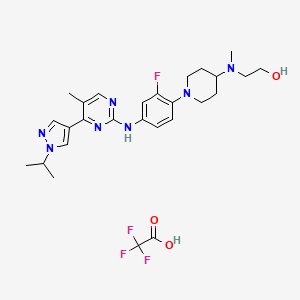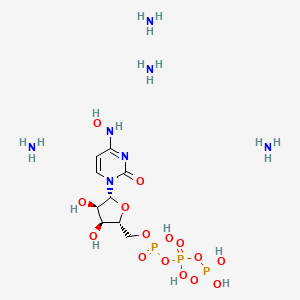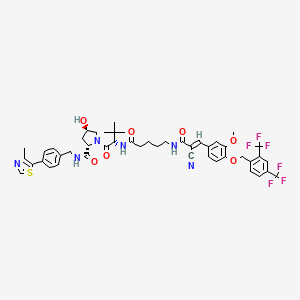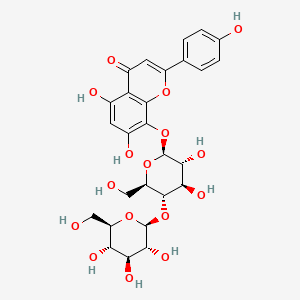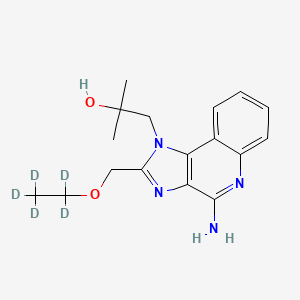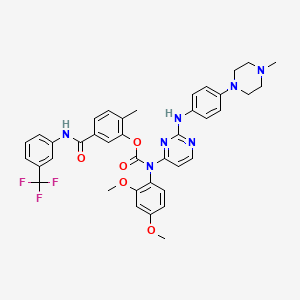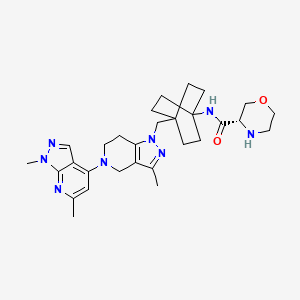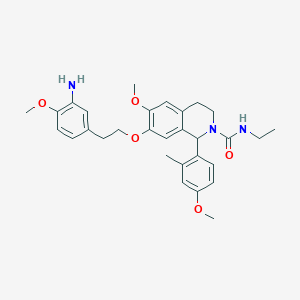
KRAS inhibitor-10
Descripción general
Descripción
KRAS inhibitor-10 is a useful research compound. Its molecular formula is C30H37N3O5 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Combined BCL-XL/MEK Inhibition in KRAS Mutant Cancers : A study found that combined inhibition of BCL-XL and MEK promotes tumor regression in KRAS mutant cancer models, suggesting a potential therapeutic strategy for these cancers (Corcoran et al., 2013).
KRAS Allelic Imbalance and Fitness in Cancer : Research indicates that KRAS allelic imbalance enhances fitness and modulates MAP kinase dependence in cancer, providing insights into KRAS's role in tumor biology (Burgess et al., 2017).
KRAS(G12C) Signaling Inhibition : KRAS inhibitors like KRAS inhibitor-10 can inhibit KRAS(G12C) signaling and tumor cell growth by binding to the GDP-bound form of KRAS, trapping it in an inactive state (Lito et al., 2016).
Clinical Trials of AMG 510 : AMG 510, a KRAS(G12C) inhibitor, has shown promising anti-tumor activity in clinical trials, potentially transforming therapy for patients lacking effective treatments (Canon et al., 2019).
Inhibition of KRAS in Non-small Cell Lung Cancer (NSCLC) : Compound 0375-0604, targeting KRAS, shows cytotoxicity in NSCLC cell lines with the KRAS oncogene, suggesting its potential as a treatment option (Xie et al., 2017).
Selective Inhibition of KRAS(G12C) : ARS-853, a selective inhibitor of KRAS(G12C), targets its inactive state, presenting a promising approach for anti-RAS therapeutics (Patricelli et al., 2016).
KRAS-mutant Lung Cancer and Nuclear Export : XPO1 inhibitors have emerged as a promising therapeutic strategy for KRAS-mutant lung cancer, exploiting the cancer cells' addiction to receptor-dependent nuclear export (Kim et al., 2016).
SLC7A11 Inhibition in KRAS-mutant Cancers : Inhibitors like HG106 can selectively kill KRAS-mutant cancer cells and inhibit tumor growth, offering new therapeutic approaches (Hu et al., 2019).
MRTX849 and AMG 510 in Clinical Trials : Novel covalent direct KRASG12C inhibitors like MRTX849 and AMG 510 are being tested for treating NSCLC (Nagasaka et al., 2020).
KRAS-mutant Cancer Treatments and Resistance : Studies on KRASG12C inhibitors such as adagrasib and sotorasib show early signs of efficacy in KRAS-mutated cancers, but resistance development may limit their effectiveness (Dunnett-Kane et al., 2021).
Propiedades
IUPAC Name |
7-[2-(3-amino-4-methoxyphenyl)ethoxy]-N-ethyl-6-methoxy-1-(4-methoxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O5/c1-6-32-30(34)33-13-11-21-17-27(37-5)28(38-14-12-20-7-10-26(36-4)25(31)16-20)18-24(21)29(33)23-9-8-22(35-3)15-19(23)2/h7-10,15-18,29H,6,11-14,31H2,1-5H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOOIGPIJNQBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC2=CC(=C(C=C2C1C3=C(C=C(C=C3)OC)C)OCCC4=CC(=C(C=C4)OC)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



